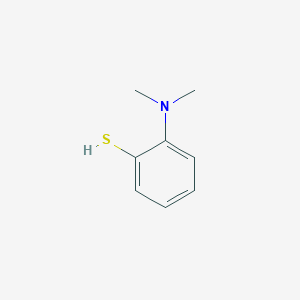

2-Dimethylaminothiophenol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Dimethylaminothiophenol is a chemical compound that has gained significant attention in recent years due to its potential applications in the field of scientific research. This compound is a thiol derivative that has been extensively studied for its unique properties, including its ability to act as a reducing agent, as well as its potential use as a fluorescent probe for detecting certain biological molecules. In

Scientific Research Applications

Pharmacological Research Tool

- Discovery and Development of Nonpeptidic Agonists : A study identified a compound structurally related to 2-Dimethylaminothiophenol as a nonpeptidic agonist of the urotensin-II receptor. This finding highlights the potential of such compounds in pharmacological research and drug development (Croston et al., 2002).

Chemical Analysis and Detection

- Detection of Psychedelic Phenethylamines : Research focusing on the detection of psychedelic amphetamines has relevance to compounds like 2-Dimethylaminothiophenol. Such studies contribute to forensic toxicology by developing methods for identifying various psychoactive substances (Kerrigan et al., 2011).

Material Science and Chemistry

- Catalysis and Chemical Synthesis : Studies exploring the synthesis of polythiophenes and other thiophene derivatives, including the use of dimethylamino functionalities, are relevant. These findings contribute to the field of material science, particularly in the synthesis of novel organic compounds (Xu et al., 2010).

Development of Chemotherapeutic Agents

- Natural Product-Derived Chemotherapeutic Research : The exploration of natural products and their synthetic analogues, including thiophene derivatives, for the development of new chemotherapeutic agents is another area where compounds like 2-Dimethylaminothiophenol may be relevant (Lee, 2010).

Corrosion Inhibition

- Corrosion Inhibition in Industrial Applications : Arylthiophene derivatives, closely related to 2-Dimethylaminothiophenol, have been studied for their corrosion inhibition properties. This research is crucial in industrial applications, particularly in protecting metals from corrosion (Fouda et al., 2019).

Fluorescent Sensors

- Development of Fluorescent Sensors : The creation of fluorescent sensors using polythiophene derivatives indicates potential applications for 2-Dimethylaminothiophenol in the development of novel sensory materials. These sensors can detect heavy metals and amino acids in solutions, showcasing the versatility of thiophene-based compounds in analytical chemistry (Guo et al., 2015).

properties

IUPAC Name |

2-(dimethylamino)benzenethiol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NS/c1-9(2)7-5-3-4-6-8(7)10/h3-6,10H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUIVWDGHJPXFJU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=CC=C1S |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Dimethylamino)benzenethiol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

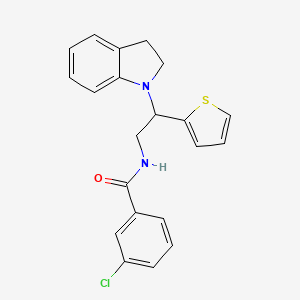

![(3E)-3-{[(4-methoxybenzyl)amino]methylene}-1-(3-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2674122.png)

![3-benzyl-8-(4-methoxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2674128.png)

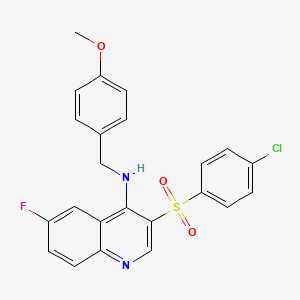

![N-[4-(dimethylsulfamoyl)phenyl]-4-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide](/img/structure/B2674136.png)

![ethyl [5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]acetate](/img/structure/B2674139.png)

![5-((2,4-Dichlorophenyl)(morpholino)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2674141.png)

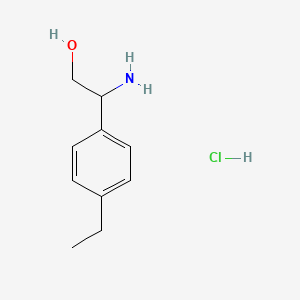

![N-[2-Hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]thiophene-3-carboxamide](/img/structure/B2674142.png)

![1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(4-(isopropylthio)phenyl)ethanone](/img/structure/B2674144.png)